
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, also known as HCT-1026, is a novel compound that has been synthesized for potential use in scientific research. This compound is a member of the chroman class of compounds, which have been shown to have various biological activities.
Applications De Recherche Scientifique
Analytical Applications in Lipid Peroxidation Assays
One scientific application of methanesulfonic acid derivatives, closely related to N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, is in the development of analytical techniques for assessing lipid peroxidation. Gérard-Monnier and colleagues (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions, forming a stable chromophore with intense maximal absorbance. This reaction, optimized using methanesulfonic acid, serves as the basis for a new colorimetric assay of lipid peroxidation, allowing for the measurement of MDA and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Drug Metabolism and Biocatalysis
In the realm of drug metabolism, methanesulfonic acid derivatives have been utilized in studying the metabolic pathways of pharmaceutical compounds. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the generation of several metabolites in sufficient quantities for structural characterization, highlighting the potential of methanesulfonic acid derivatives in elucidating drug metabolism pathways (Zmijewski et al., 2006).
Synthesis of Vinylsulfones and Vinylsulfonamides
Methanesulfonic acid derivatives are also crucial in synthetic organic chemistry, particularly in the synthesis of vinylsulfones and vinylsulfonamides, which have a broad range of biological activities. A study presented a simple and efficient protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, showcasing the versatility of methanesulfonic acid derivatives in synthesizing compounds with significant enzyme inhibition potential (2020).
Buffer Solutions in Biochemical Research
Methanesulfonic acid derivatives play a role in biochemical research, particularly in the preparation of buffer solutions. Taha and Lee (2010) investigated the solubilities and transfer free energies of TRIS and related buffers from water to aqueous ethanol solutions, underlining the importance of these compounds in creating stable pH environments for various biochemical and physiological studies (Taha & Lee, 2010).
Mécanisme D'action
Target of Action
It has been found to block male gamete formation in the malaria parasite life cycle , suggesting that it may target proteins or enzymes involved in this process.
Result of Action
The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity . This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVIJDLFOWNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

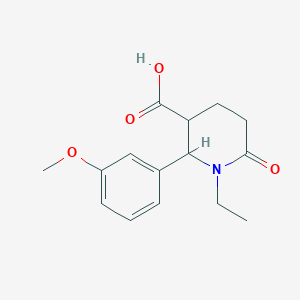
![Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-](/img/structure/B2942097.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2942102.png)
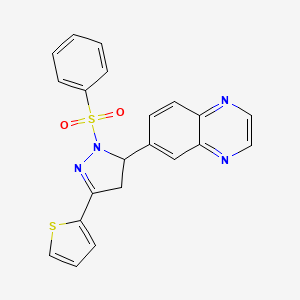

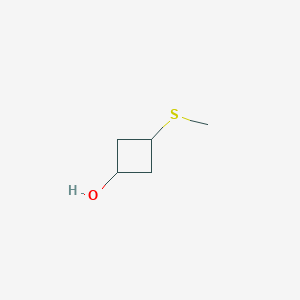
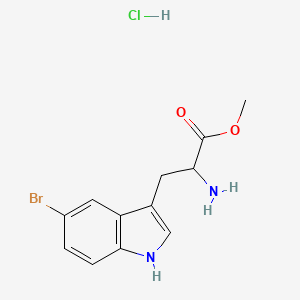
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
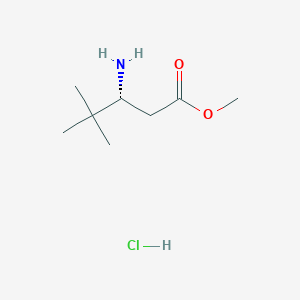
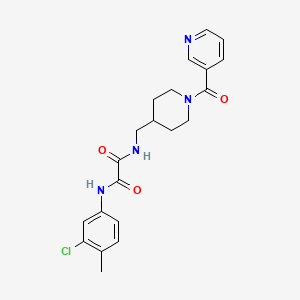
![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)